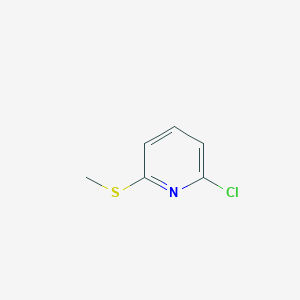

2-Chloro-6-(methylthio)pyridine

Description

2-Chloro-6-(methylthio)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a methylthio (-SCH₃) group at the 6-position. The methylthio group distinguishes it from other halogenated pyridines by introducing sulfur-based reactivity, which may influence solubility, metabolic pathways, and electronic characteristics .

Properties

IUPAC Name |

2-chloro-6-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYNCXZSIHYSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363109 | |

| Record name | 2-chloro-6-(methylthio)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77145-64-3 | |

| Record name | 2-chloro-6-(methylthio)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(methylsulfanyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylthio)pyridine typically involves the substitution reaction of 2,6-dichloropyridine with potassium thiomethoxide. The reaction is carried out in a non-polar organic solvent, with an organic cyclic amine acting as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylthio)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the methylthio group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiomethoxide in non-polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products vary depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated or demethylated derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : 2-Chloro-6-(methylthio)pyridine serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique substituents allow for various chemical transformations, including substitution, oxidation, and reduction reactions.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 55 to 100 μg/mL.

- Mechanism of Action : The biological activity may stem from its ability to interact with molecular targets such as enzymes or receptors, potentially inhibiting specific biological pathways.

Medicine

- Drug Development : The compound is explored as a building block for drug development, particularly in designing kinase inhibitors. Its structural features allow it to bind effectively to ATP-binding sites of kinases, which are critical targets in cancer therapy.

Agrochemicals

- Pesticide Formulations : this compound is utilized in the production of agrochemicals, particularly as a pesticide. Studies have shown its effectiveness as a nematicide, fungicide, and insecticide. For example, formulations containing this compound achieved 100% mortality rates in houseflies and American cockroaches at specific concentrations.

- Environmental Impact : Its application in agriculture raises concerns about environmental safety and toxicity; however, studies indicate that while it can induce liver weight changes in rodents at higher doses, no significant gross or microscopic lesions were observed.

Antimicrobial Efficacy Study

A recent study synthesized a series of pyridinium salts derived from pyridine compounds and tested their antimicrobial efficacy. It was found that derivatives with a methylthio substituent exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The best-performing derivative showed MIC values of 56 ± 0.5% against S. aureus and similar efficacy against E. coli at concentrations of 100 μg/mL .

Agricultural Efficacy Study

In agricultural settings, formulations containing this compound were tested for their pesticidal activity. Laboratory experiments demonstrated that at concentrations around 100 ppm, the compound inhibited the growth of various fungi effectively when incorporated into culture media. These findings support its use as an effective agricultural pesticide.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in medicinal chemistry, it might inhibit kinase activity by binding to the ATP-binding site of the enzyme .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituent effects of 2-Chloro-6-(methylthio)pyridine with analogs:

Key Observations :

Toxicological and Environmental Profiles

Gaps in Knowledge: Direct toxicological data for this compound are absent.

Research and Market Trends

Recommendations :

Prioritize studies on synthetic routes and catalytic systems for methylthio-substituted pyridines.

Conduct comparative toxicokinetic assessments against nitrapyrin and trifluoromethyl analogs.

Explore partnerships with agrochemical manufacturers to evaluate field efficacy .

Biological Activity

2-Chloro-6-(methylthio)pyridine is a heterocyclic compound with significant biological activity, particularly in antimicrobial and agricultural applications. This article reviews its biological properties, synthesis, and potential applications based on diverse sources.

- Molecular Formula : CHClNS

- Molecular Weight : 160.63 g/mol

- LogP : 2.59 (indicating moderate lipophilicity)

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, exhibit considerable antimicrobial activities against various pathogens. For instance, studies show that related pyridine compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

-

Antibacterial Activity :

- Compounds containing the pyridine nucleus have shown excellent antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- The Minimum Inhibitory Concentration (MIC) values for some pyridine derivatives ranged from 55 to 100 μg/mL against these pathogens .

- Antifungal Activity :

- Mechanism of Action :

Agricultural Applications

This compound is also recognized for its utility in agriculture, particularly as a pesticide.

- Pesticidal Activity :

- It has been reported to be effective as a nematicide, fungicide, and insecticide. For example, formulations containing this compound achieved 100% mortality in houseflies and American cockroaches at specific concentrations .

- In laboratory settings, it inhibited the growth of various fungi when incorporated into culture media at concentrations around 100 ppm .

Toxicological Profile

The safety and toxicity profile of this compound has been evaluated in several studies:

- Acute Toxicity : Toxicological studies indicate that while the compound can induce liver weight changes in rodents at higher doses, no significant gross or microscopic lesions were observed in treated animals .

- Carcinogenic Potential : There is some suspicion regarding its carcinogenicity based on effects observed with structurally related compounds; however, definitive conclusions are still pending .

Case Study: Antimicrobial Efficacy

A recent study synthesized a series of pyridinium salts derived from pyridine compounds and tested their antimicrobial efficacy. The results highlighted that compounds with a methylthio substituent exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The best-performing derivative showed MIC values of 56 ± 0.5% against S. aureus and similar efficacy against E. coli at concentrations of 100 μg/mL .

Research Findings Table

| Compound Name | Target Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 56 ± 0.5 | Antibacterial |

| Escherichia coli | 55 ± 0.5 | Antibacterial | |

| Candida albicans | Not specified | Antifungal | |

| Other Pyridine Derivatives | Various | Varies | Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.